BenchChemオンラインストアへようこそ!

(4R)-3-(2-Methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid

Chiral building block Asymmetric synthesis Enantiomeric purity

(4R)-3-(2-Methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid (CAS 1272758-87-8) is a chiral N-acyl thiazolidine-4-carboxylic acid derivative featuring a defined (4R) stereocenter and a branched 2-methylbutanoyl substituent at the N-3 position. With molecular formula C9H15NO3S and molecular weight 217.29 g/mol, this compound belongs to the class of thiazolidine-4-carboxylic acids—heterocyclic proline analogs in which the pyrrolidine γ-carbon is replaced by sulfur, conferring distinct conformational and electronic properties compared to the natural amino acid.

Molecular Formula C9H15NO3S
Molecular Weight 217.28
CAS No. 1272758-87-8
Cat. No. B2422107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R)-3-(2-Methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid
CAS1272758-87-8
Molecular FormulaC9H15NO3S
Molecular Weight217.28
Structural Identifiers
SMILESCCC(C)C(=O)N1CSCC1C(=O)O
InChIInChI=1S/C9H15NO3S/c1-3-6(2)8(11)10-5-14-4-7(10)9(12)13/h6-7H,3-5H2,1-2H3,(H,12,13)/t6?,7-/m0/s1
InChIKeyZGNBKHDSWBUSTG-MLWJPKLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (4R)-3-(2-Methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid (CAS 1272758-87-8): Chiral N-Acyl Thiazolidine Building Block


(4R)-3-(2-Methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid (CAS 1272758-87-8) is a chiral N-acyl thiazolidine-4-carboxylic acid derivative featuring a defined (4R) stereocenter and a branched 2-methylbutanoyl substituent at the N-3 position . With molecular formula C9H15NO3S and molecular weight 217.29 g/mol, this compound belongs to the class of thiazolidine-4-carboxylic acids—heterocyclic proline analogs in which the pyrrolidine γ-carbon is replaced by sulfur, conferring distinct conformational and electronic properties compared to the natural amino acid [1]. Thiazolidine-4-carboxylic acid derivatives have been explored as building blocks for peptidomimetics, prolyl endopeptidase inhibitors, angiotensin-converting enzyme (ACE) inhibitors, and antiproliferative agents [2][3]. The (4R) stereochemistry and the specific branched acyl chain of this compound differentiate it from both the parent thiazolidine-4-carboxylic acid scaffold and from straight-chain or regioisomeric N-acyl analogs available in the research chemical marketplace [4].

Why Generic Substitution Fails: Stereochemical and Acyl Chain Specificity of (4R)-3-(2-Methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid


Substituting this compound with the cheaper, achiral 3-(2-methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid (CAS 1103451-86-0) or with other N-acyl thiazolidine analogs introduces uncontrolled variables into any stereochemically sensitive application. The (4R) configuration of the target compound defines the spatial orientation of the carboxylic acid group, which is critical for applications in asymmetric synthesis, chiral resolution, and enzyme-inhibitor design where stereochemistry directly governs binding affinity and selectivity [1]. Similarly, replacing the branched 2-methylbutanoyl group with a straight-chain pentanoyl or a regioisomeric 3-methylbutanoyl group alters lipophilicity (ΔlogP), steric bulk at the enzyme active site, and the conformational equilibrium of the N-acyl rotamer population—all of which affect molecular recognition [2]. For procurement intended for reproducible SAR studies, chiral building block synthesis, or pharmacological evaluation, the specific combination of (4R) stereochemistry and the 2-methylbutanoyl N-substituent is non-substitutable without re-validating the entire experimental system.

Quantitative Differentiation Evidence for (4R)-3-(2-Methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid vs. Closest Analogs


Stereochemical Definition: (4R) Enantiopure vs. Racemic/Achiral 3-(2-Methylbutanoyl) Analog

The target compound (CAS 1272758-87-8) contains one defined (4R) stereocenter at the thiazolidine 4-position, as confirmed by its InChI stereochemical descriptor (/t6?,7-/m0/s1) and its ChemSpider record listing '1 of 2 defined stereocentres' . In contrast, the commercially cheaper analog 3-(2-methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid (CAS 1103451-86-0) bears the InChIKey ZGNBKHDSWBUSTG-UHFFFAOYSA-N, indicating an undefined stereocenter at the 4-position (racemic or achiral mixture) [1]. The (4R) isomer is the configuration preferred in bioactive thiazolidine-4-carboxylic acid derivatives, as established by the ACE inhibitor (4R)-3-[(2S)-3-mercapto-2-methylpropanoyl]-4-thiazolidinecarboxylic acid (YS-980), where the (4R) configuration was essential for oral ACE inhibitory activity equipotent to captopril [2].

Chiral building block Asymmetric synthesis Enantiomeric purity

Lipophilicity Differentiation: Branched 2-Methylbutanoyl vs. Straight-Chain Pentanoyl N-Acyl Substituent

The target compound carries a branched 2-methylbutanoyl N-acyl group, which alters lipophilicity relative to straight-chain analogs. The ACD/LogP for (4R)-3-(2-methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid is 0.82, with ACD/LogD values of -1.33 at pH 5.5 and -2.71 at pH 7.4 . By comparison, the computed XLogP3-AA for the stereochemically undefined 3-(2-methylbutanoyl) analog is 1.3, while the regioisomeric 3-(3-methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid (CAS 1102921-08-3) has XLogP3 = 1.1 [1][2]. The parent unsubstituted L-thiazolidine-4-carboxylic acid (CAS 34592-47-7), lacking any N-acyl group, has a substantially lower logP (estimated ~ -2.5 to -3.0 at physiological pH due to zwitterionic character) [3]. This logP difference of approximately 3-4 orders of magnitude in partition coefficient between the N-acylated target compound and the parent thiazolidine-4-carboxylic acid translates into vastly different membrane permeability profiles.

Lipophilicity logP Membrane permeability Drug-likeness

Toxicological Classification and Safe Handling Profile Relative to Uncharacterized Analogs

The target compound has a notified Classification, Labelling and Packaging (CLP) entry in the ECHA C&L Inventory under EC List Number 186-432-1, with harmonized hazard classification: Acute Toxicity Category 4 (H302: Harmful if swallowed), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335: May cause respiratory irritation), with GHS07 (Warning) pictogram [1]. This notification, submitted by Fluorochem and corroborated by their SDS documentation , provides a regulatory-grade safety framework for institutional procurement and risk assessment. In contrast, many closely related N-acyl thiazolidine analogs (e.g., 3-pentanoyl-1,3-thiazolidine-4-carboxylic acid, CAS 1102921-08-3, and numerous others in the Enamine and AKSci catalogs) lack publicly available CLP notifications or comprehensive SDS documentation, forcing end-users to assume worst-case hazard profiles or conduct de novo safety assessments .

Safety data CLP classification Institutional procurement Risk assessment

Supplier-Documented Purity Specification: 98% (Fluorochem) vs. 95% Typical for Generic Analogs

The target compound is available from Fluorochem at a documented purity of 98% (Product Code F653875), with a defined MDL number (MFCD12795818) and UNSPSC code (12352100), indicating a standardized, traceable commercial product . By comparison, the stereochemically undefined analog 3-(2-methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid (CAS 1103451-86-0) is typically supplied at 95% purity (AKSci, Leyan), while the regioisomer 3-(3-methylbutanoyl) analog is also listed at 95% (Enamine) [1]. The 3 percentage-point purity difference, while numerically modest, is meaningful in the context of research-grade building blocks where unidentified impurities at the 5% level can include residual acylating agents, hydrolyzed starting material (free thiazolidine-4-carboxylic acid), or oxidation byproducts that may confound biological assay results or compromise subsequent synthetic yields.

Purity specification Quality control Reproducibility Procurement

Class-Level Biological Potential: Thiazolidine-4-Carboxylic Acid Derivatives as Privileged Scaffolds in Enzyme Inhibition

No peer-reviewed primary literature was identified that reports quantitative biological activity data specifically for (4R)-3-(2-methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid. However, the N-acyl-thiazolidine-4-carboxylic acid scaffold to which this compound belongs has demonstrated validated activity across multiple target classes. (4R)-3-[(2S)-3-Mercapto-2-methylpropanoyl]-4-thiazolidinecarboxylic acid (YS-980) exhibited oral ACE inhibitory activity approximately equipotent to captopril [1]. N-Acyl-thiazolidine-4-carboxylic acid derivatives have shown significant influence on learning and memory processes in experimental animals via modulation of the central cholinergic system [2]. Thiazolidine-4-carboxylic acid derivatives bearing N-acyl groups have also demonstrated antiproliferative activity with IC50 values in the low micromolar to submicromolar range against prostate cancer and melanoma cell lines [3]. Critically, the target compound's specific combination of (4R) stereochemistry and the branched 2-methylbutanoyl group has not been empirically evaluated in any of these published systems—meaning its biological differentiation from other N-acyl thiazolidine analogs remains entirely inferential.

Enzyme inhibition Prolyl endopeptidase ACE inhibitor DPP-IV Antiproliferative

Physicochemical Property Profile: Rule-of-5 Compliance and Drug-Likeness Assessment

The target compound satisfies all four Lipinski Rule of 5 criteria: molecular weight 217.29 g/mol (< 500), ACD/LogP 0.82 (< 5), 1 hydrogen bond donor (< 5), and 4 hydrogen bond acceptors (< 10), with zero Rule of 5 violations . The topological polar surface area (TPSA) is 83 Ų (calculated) [1], comfortably below the 140 Ų threshold associated with acceptable oral bioavailability. Its fraction of sp3-hybridized carbons (Fsp3) is 0.78 , exceeding the 0.42 threshold empirically correlated with higher clinical success rates. By comparison, the parent L-thiazolidine-4-carboxylic acid (MW 133.17, TPSA ~66 Ų) is a smaller, more polar scaffold with lower membrane permeability, while longer-chain N-acyl derivatives (e.g., N-pentanoyl, N-hexanoyl) progressively shift toward excessive lipophilicity (estimated LogP > 2) while retaining the same TPSA, potentially compromising aqueous solubility [2]. The 2-methylbutanoyl group thus represents a balanced structural modification—conferring sufficient lipophilicity for membrane interaction without sacrificing the favorable physicochemical profile inherent to the thiazolidine-4-carboxylic acid core.

Drug-likeness Lipinski Rule of 5 Physicochemical properties Lead-likeness

Recommended Application Scenarios for (4R)-3-(2-Methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid Based on Differential Evidence


Chiral Building Block for Diastereoselective Synthesis of Peptidomimetics and Foldamers

The defined (4R) stereochemistry, confirmed by InChI specification and ChemSpider record, makes this compound suitable as a chiral building block for the synthesis of diastereomerically pure peptidomimetics, foldamers, and conformationally constrained peptide analogs . The thiazolidine ring serves as a proline surrogate (pseudoproline) with altered cis/trans amide bond equilibrium, while the N-2-methylbutanoyl group introduces steric bulk and lipophilicity that can modulate secondary structure stability in designed oligomers . Procurement of the defined (4R) isomer, rather than the cheaper stereochemically undefined analog (CAS 1103451-86-0), ensures that synthetic products are diastereomerically homogeneous—a prerequisite for meaningful conformational analysis by NMR, X-ray crystallography, or circular dichroism spectroscopy.

Exploratory SAR Library Component for Enzyme Inhibitor Screening Programs

This compound is well-suited as a member of a focused N-acyl-thiazolidine-4-carboxylic acid screening library targeting serine proteases (prolyl endopeptidase, DPP-IV), metalloproteinases (ACE), or kinases where the thiazolidine scaffold has demonstrated ligand efficiency in published studies . Its favorable physicochemical profile (MW 217, LogP 0.82, TPSA 83 Ų, Fsp3 0.78, zero Rule-of-5 violations) positions it within lead-like chemical space, while the branched 2-methylbutanoyl group offers a steric and lipophilic profile distinct from commonly screened straight-chain or aromatic N-acyl analogs, enabling exploration of novel SAR vectors [1]. The 98% purity specification from Fluorochem reduces the likelihood of false-positive or false-negative assay results attributable to impurities.

Internal Standard or Reference Compound for Chiral Chromatographic Method Development

With one defined stereocenter of two present in the molecule, this compound can serve as a chiral reference standard for the development and validation of enantioselective HPLC or SFC methods aimed at separating thiazolidine-4-carboxylic acid diastereomers or enantiomers . The compound's moderate lipophilicity (ACD/LogP 0.82) and UV-transparent chromophore (carboxylic acid and amide absorbance below 220 nm) make it compatible with both reversed-phase and normal-phase chiral stationary phases with UV or CAD detection. Its availability with a documented MDL number (MFCD12795818) and 98% purity supports its use as a system suitability standard in regulated analytical environments.

Prodrug or Bioreversible Conjugate Design Leveraging Thiazolidine Ring Lability

Thiazolidine rings undergo pH-dependent hydrolysis to release the constituent cysteine and carbonyl components, a property exploited in the design of prodrugs for intracellular cysteine delivery and in bioconjugate chemistry . The N-2-methylbutanoyl substituent on this compound may modulate the hydrolysis rate relative to unsubstituted thiazolidine-4-carboxylic acid, offering a tunable release profile. The CLP-classified safety data (H302, H315, H319, H335) and comprehensive SDS enable this compound to be handled within standard institutional chemical hygiene frameworks during exploratory prodrug synthesis and stability studies, without the additional regulatory burden associated with unclassified research chemicals.

Quote Request

Request a Quote for (4R)-3-(2-Methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.